molecular formula C10H12BrN3O4 B14515373 2-Bromo-N,N-diethyl-4,6-dinitroaniline CAS No. 63129-99-7

2-Bromo-N,N-diethyl-4,6-dinitroaniline

Cat. No.: B14515373
CAS No.: 63129-99-7
M. Wt: 318.12 g/mol
InChI Key: MPRDYCPNBQIABO-UHFFFAOYSA-N
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Description

Contextualization within Substituted Aniline (B41778) Chemistry

2-Bromo-4,6-dinitroaniline (B162937) is a derivative of aniline, a foundational molecule in organic chemistry. wisdomlib.org Aniline and its derivatives, known as substituted anilines, are characterized by an amino group (-NH2) attached to a benzene (B151609) ring. wisdomlib.orgwikipedia.org The properties and reactivity of the aniline core are significantly influenced by the presence of other functional groups, or substituents, on the aromatic ring. chemistrysteps.com

In the case of 2-Bromo-4,6-dinitroaniline, the aniline molecule is modified with three substituents: one bromine atom and two nitro groups (-NO2). These are electron-withdrawing groups, which decrease the electron density of the benzene ring. chemistrysteps.com This electronic effect makes the compound less basic than aniline itself. chemistrysteps.com The positions of these substituents are specific: the bromine atom is at position 2, and the nitro groups are at positions 4 and 6 relative to the amino group. This specific arrangement of electron-withdrawing groups on the aniline structure dictates its chemical behavior and reactivity, making it a distinct entity within the large family of substituted anilines. wisdomlib.orgchemistrysteps.com Substituted anilines are crucial as starting materials and intermediates in a wide array of chemical syntheses, including pharmaceuticals, agrochemicals, and dyes. acs.orgrsc.orgcresset-group.com

Significance in Aromatic Nitro Compound Research

Aromatic nitro compounds, defined by the presence of at least one nitro group attached to an aromatic ring, are a cornerstone of industrial and synthetic organic chemistry. researchgate.netrsc.orgnih.gov These compounds are valued for their role as versatile intermediates and precursors in the synthesis of dyes, explosives, and pharmaceuticals. researchgate.netnih.gov The nitro group is a strong electron-withdrawing group, which activates the aromatic ring for certain types of reactions and can be readily converted into other functional groups, most notably amines, through reduction. acs.orgresearchgate.net

2-Bromo-4,6-dinitroaniline serves as a significant example within this class. Its structure, featuring two nitro groups, classifies it as a dinitroaromatic compound. The presence of these groups, combined with the bromine atom and the amino group, creates a unique electronic and steric environment that is of interest in synthetic chemistry. orientjchem.org Research into aromatic nitro compounds often focuses on developing new and more efficient methods of synthesis (nitration) and transformation (e.g., reduction to amines). acs.orgresearchgate.netrsc.org The study of compounds like 2-Bromo-4,6-dinitroaniline contributes to the broader understanding of the reactivity and potential applications of poly-functionalized aromatic systems. nih.gov

Overview of Academic Research Trajectories

Academic and industrial research on 2-Bromo-4,6-dinitroaniline has followed several distinct paths, primarily driven by its practical applications. A major focus has been its role as a critical intermediate in the manufacturing of disperse dyes. nbinno.comchemicalbook.com Specifically, it is a precursor for producing shades like disperse navy blue, which are important in the textile industry. nbinno.comgoogle.com

Another significant area of research involves its toxicological and metabolic profile. 2-Bromo-4,6-dinitroaniline is recognized as an important metabolite of the azo dye Disperse Blue 79. sigmaaldrich.comscbt.com Consequently, its detection and biological interactions have been studied. This has led to its use as a model chemical in the development and evaluation of mutagenicity assays, such as the bioluminescent Salmonella reverse mutation assay. nbinno.comchemicalbook.comsigmaaldrich.comlookchem.com

Furthermore, detailed physicochemical and structural characterization of the molecule has been a subject of academic inquiry. Spectroscopic and crystallographic studies have been conducted to precisely determine its molecular geometry, bond lengths, and angles, as well as its vibrational frequencies. nih.gov These fundamental studies provide a deeper understanding of its structure-property relationships, which is essential for its application in synthesis and materials science. nih.gov

Physicochemical Properties of 2-Bromo-4,6-dinitroaniline

PropertyValueSource(s)
CAS Number 1817-73-8 sigmaaldrich.comnih.gov
Molecular Formula C₆H₄BrN₃O₄ sigmaaldrich.comnih.gov
Molecular Weight 262.02 g/mol sigmaaldrich.comnih.gov
Appearance Yellow to orange powder; Bright yellow powder chemicalbook.comlookchem.comnih.gov
Melting Point 151-153 °C sigmaaldrich.comlookchem.com
Boiling Point 400.8 °C (Predicted/Estimated) lookchem.com
Density 2.1534 g/cm³ (Rough Estimate) lookchem.com
Solubility Soluble in hot water, hot acetone, and hot acetic acid. Slightly soluble in chloroform (B151607) and methanol. lookchem.com
pKa -6.94 (Predicted) lookchem.com

Spectroscopic Data

¹H NMR Spectrum

AssignmentChemical Shift (ppm)
A9.116
B8.600
C7.3

Source: ChemicalBook chemicalbook.com

Mass Spectrometry Data

ParameterDetailsSource(s)
Technique Liquid Chromatography-Electrospray Ionization-Quadrupole/Time-of-Flight (LC-ESI-QFT) massbank.eu
Ionization Mode Negative nih.govmassbank.eu
Exact Mass 260.9385 m/z nih.govmassbank.eu
Precursor m/z 218.9623 nih.gov

Crystallographic Data

The crystal structure of 2-Bromo-4,6-dinitroaniline has been determined by X-ray diffraction.

ParameterValueSource(s)
Crystal System Monoclinic nih.gov
Space Group P 1 21/n 1 nih.gov
Unit Cell Dimensions a = 6.6955 (2) Åb = 7.7720 (2) Åc = 16.0608 (4) Åβ = 95.4182 (14)° nih.gov
Volume 832.03 (4) ų nih.gov
Z Value 4 nih.gov
Dihedral Angles The dihedral angles between the nitro groups and the aniline ring are 2.04 (3)° and 1.18 (4)°. nih.gov

In the crystal structure, molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds, forming a three-dimensional network. nih.gov

Properties

CAS No.

63129-99-7

Molecular Formula

C10H12BrN3O4

Molecular Weight

318.12 g/mol

IUPAC Name

2-bromo-N,N-diethyl-4,6-dinitroaniline

InChI

InChI=1S/C10H12BrN3O4/c1-3-12(4-2)10-8(11)5-7(13(15)16)6-9(10)14(17)18/h5-6H,3-4H2,1-2H3

InChI Key

MPRDYCPNBQIABO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1Br)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Bromo 4,6 Dinitroaniline

Direct Synthesis Approaches

Direct synthesis approaches for 2-bromo-4,6-dinitroaniline (B162937) focus on the introduction of the amino group onto a pre-existing bromo-dinitrobenzene framework or the halogenation of a dinitroaniline molecule.

Ammonolysis of Dibromo-Dinitrobenzene Precursors

One effective method for the synthesis of 2-bromo-4,6-dinitroaniline involves the ammonolysis of 1,2-dibromo-3,5-dinitrobenzene. This process is typically carried out in an aqueous-ammoniacal medium. google.com The reaction leverages the electron-withdrawing nature of the nitro groups, which activates the benzene (B151609) ring towards nucleophilic aromatic substitution. The use of a dispersant in the reaction mixture is a critical parameter in this synthetic route. google.com

The precursor, 1,2-dibromo-3,5-dinitrobenzene, can be synthesized through the simultaneous nitration and bromination of bromobenzene (B47551) or nitrobromobenzene. google.com This initial step utilizes a brominating agent such as bromine, an alkali metal bromide, or ammonium (B1175870) bromide in the presence of sulfuric acid and nitric acid or a nitrate (B79036) salt. google.com

Ammonolysis of Chloro-Bromo-Dinitrobenzene Precursors

A similar and widely employed synthetic strategy is the ammonolysis of chloro-2-bromo-4,6-dinitrobenzene. This reaction is conducted using an aqueous solution of ammonia (B1221849), which serves as the source of the amino group. google.com The process is typically performed at an elevated temperature, generally between 86-90°C, in either an aqueous or an aqueous-organic medium. google.com A key aspect of this method is the inclusion of a dispersant that is stable in alkaline conditions, which facilitates the reaction to yield 2-bromo-4,6-dinitroaniline with a purity of less than 0.5% of the starting bromochlorodinitrobenzene. google.com This method is noted for its simplified technology by avoiding the use of gaseous ammonia and dry alcohol, leading to an enhanced product yield of 85-90%. google.com

For instance, one described procedure involves dissolving 2-bromo-4,6-dinitrochlorobenzene in chlorobenzene, followed by the addition of a 30% ammonia solution and a dispersant. The mixture is then stirred at 88-90°C for 8 hours. google.com

Halogenation of Dinitroaniline Compounds

An alternative approach to the synthesis of 2-bromo-4,6-dinitroaniline is the direct bromination of 2,4-dinitroaniline (B165453). This method involves the electrophilic substitution of a bromine atom onto the 2,4-dinitroaniline ring. The reaction is typically carried out by treating 2,4-dinitroaniline with a brominating agent. One documented method involves the bromination of 2,4-dinitroaniline suspended in water. nih.gov

Process Optimization and Reaction Parameters

The optimization of reaction conditions is crucial for maximizing the yield and purity of 2-bromo-4,6-dinitroaniline, as well as for ensuring the economic and environmental viability of the synthesis.

Influence of Solvents and Reaction Media

The choice of solvent or reaction medium significantly impacts the ammonolysis of halogenated dinitrobenzene derivatives. Higher polarity solvents have been shown to accelerate nucleophilic aromatic substitution reactions. researchgate.net This effect is more pronounced for the replacement of substituents in the para or ortho positions relative to the nitro group. researchgate.net

Role of Dispersants in Ammonolysis Reactions

The use of dispersants is a key optimization strategy in the ammonolysis of both dibromo-dinitrobenzene and chloro-bromo-dinitrobenzene precursors. google.comgoogle.com In these heterogeneous reaction systems, dispersants play a crucial role in improving the interaction between the aqueous ammonia solution and the organic substrate. By preventing the agglomeration of solid particles and promoting a fine dispersion, these agents increase the effective surface area for the reaction, leading to improved reaction rates and yields. The selection of a dispersant that is stable under the alkaline conditions of the ammonolysis reaction is essential for its effectiveness. google.com

Temperature and Time Dependence in Synthetic Pathways

The efficiency and outcome of the synthesis of 2-bromo-4,6-dinitroaniline are significantly influenced by reaction temperature and duration. Precise control of these parameters is crucial for maximizing product yield and minimizing the formation of impurities.

One established method involves the direct bromination of 2,4-dinitroaniline in a hydrochloric acid medium. google.com In this two-stage oxidizing bromination process, the temperature is maintained between 35 and 65 °C. Bromine is added dropwise over a period of 1 to 5 hours, after which the reaction is stirred for an additional 10 to 60 minutes to ensure completion. google.com This controlled addition and subsequent stirring time are critical for achieving a complete reaction.

An alternative approach begins with the ammonolysis of 2,4-dinitrochlorobenzene using aqueous ammonia in an autoclave at approximately 100 °C. The resulting 2,4-dinitroaniline is then brominated. google.com This higher temperature for the initial step indicates the need for more energy-intensive conditions to facilitate the nucleophilic substitution of chlorine with an amino group.

The synthesis of a related compound, 2,6-dibromo-4-nitroaniline (B165464), also highlights the importance of temperature control, with different bromination reactions being conducted at temperatures ranging from 20–25 °C to 60–70 °C, typically for a duration of 4 hours. google.com These examples from similar syntheses underscore a general principle in aniline (B41778) bromination, where temperature and time are adjusted based on the specific substrate and brominating agent used.

Table 1: Temperature and Time Parameters in the Synthesis of 2-Bromo-4,6-dinitroaniline and Related Compounds
Starting MaterialReaction StepTemperature (°C)DurationSource
2,4-DinitroanilineBromination35 - 651 - 5 hours (addition) + 10 - 60 min (stirring) google.com
2,4-DinitrochlorobenzeneAmmonolysis~100Not specified google.com
p-Nitroaniline (for 2,6-dibromo-4-nitroaniline)Bromination20 - 254 hours google.com
p-Nitroaniline (for 2,6-dibromo-4-nitroaniline)Bromination60 - 704 hours google.com

Comparative Analysis of Synthetic Yields and Efficiencies

For instance, a green process for preparing 2,6-dibromo-4-nitroaniline from 4-nitroaniline (B120555) using bromide-bromate salts in an aqueous acidic medium reports a combined yield of 98.30% with a reagent utilization efficiency of 98.26%. researchgate.net This method is notable for being solvent-free and allowing for the recycling of the aqueous acidic filtrate multiple times without a significant loss in purity or yield. researchgate.net

The development of synthetic strategies continues to aim for improvements in both yield and the environmental profile of the production process.

Table 2: Comparative Yields and Efficiencies of Synthetic Methods for Bromo-nitroaniline Derivatives
Target CompoundMethodologyReported YieldKey Efficiency FeaturesSource
2,6-Dibromo-4-nitroanilineBromination with Bromide-Bromate salts in aqueous acidic medium98.30%Organic solvent-free; Recyclable filtrate researchgate.net
2-Bromo-4,6-dinitroanilineAmmonolysis of 2,4-dinitrochlorobenzene and subsequent brominationNot specifiedDescribed as an "improved method" google.com

Chemical Transformations and Derivatization of 2 Bromo 4,6 Dinitroaniline

Reactions Involving the Amine Functional Group

The primary amine (-NH₂) group in 2-bromo-4,6-dinitroaniline (B162937) is a key site for derivatization. Its nucleophilic character allows it to participate in reactions that form new nitrogen-containing functional groups, significantly altering the properties of the parent molecule.

Formation of Azo Compounds and Dyes

2-Bromo-4,6-dinitroaniline is a crucial intermediate in the synthesis of various azo dyes. nih.govnbinno.comnih.gov The process involves a two-step reaction sequence: diazotization followed by azo coupling. nih.govunb.ca

Diazotization: The primary aromatic amine group of 2-bromo-4,6-dinitroaniline is converted into a diazonium salt. This reaction is typically carried out in a cold acidic medium (e.g., with hydrochloric acid) using sodium nitrite (B80452) (NaNO₂) to generate nitrous acid in situ. The resulting diazonium salt is generally unstable and is used immediately in the subsequent step. nih.gov

Azo Coupling: The highly electrophilic diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative. nih.gov This electrophilic aromatic substitution reaction forms a stable azo compound, characterized by the -N=N- linkage, which acts as a chromophore responsible for the dye's color. modishproject.com This compound is a vital precursor for producing various disperse dyes, including disperse navy blue 2GL, which are used extensively in the textile industry. nbinno.com

Table 1: Examples of Azo Dyes Derived from 2-Bromo-4,6-dinitroaniline
Starting AmineCoupling ComponentResulting Dye Class/ExampleIndustrial Significance
2-Bromo-4,6-dinitroanilineVarious N-alkylanilines or N-alkyldiphenylaminesMonoazo Disperse DyesUsed for dyeing synthetic fibers like polyester (B1180765) and acetate (B1210297). nbinno.com
2-Bromo-4,6-dinitroanilineSpecific proprietary coupling componentsDisperse Blue 79A major commercial dye for polyester fibers.
2-Bromo-4,6-dinitroanilineSpecific proprietary coupling componentsDisperse Navy Blue 2GLWidely used for achieving navy blue shades on textiles. nbinno.com

Schiff Base Reactions with Amines

Primary amines, such as 2-bromo-4,6-dinitroaniline, can react with aldehydes or ketones to form imines, commonly known as Schiff bases. This condensation reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The general mechanism proceeds via a hemiaminal intermediate, which then dehydrates to form the stable C=N double bond of the Schiff base. While this is a characteristic reaction of primary amines, specific documented instances of 2-bromo-4,6-dinitroaniline undergoing Schiff base formation are not prevalent in the surveyed literature. However, the presence of the primary amine functionality suggests its potential to participate in such reactions with suitable carbonyl partners under appropriate catalytic conditions, typically requiring mild acid catalysis.

Reactivity of the Bromine Substituent in Aromatic Systems

The bromine atom on the aromatic ring is another key site for modification, primarily through nucleophilic aromatic substitution, a reaction pathway highly favored by the electronic nature of the substrate.

Nucleophilic Aromatic Substitution Potential

The bromine atom in 2-bromo-4,6-dinitroaniline is highly susceptible to displacement by nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. libretexts.org This heightened reactivity is a direct consequence of the presence of the two strongly electron-withdrawing nitro groups positioned ortho and para to the bromine atom. masterorganicchemistry.com

The SNAr reaction proceeds through a two-step, addition-elimination mechanism:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge of this intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho and para nitro groups. This delocalization provides significant stabilization, lowering the activation energy for the initial attack. libretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the bromide ion, which is a good leaving group.

The rate of this reaction is significantly enhanced by the stabilizing effect of the nitro groups. masterorganicchemistry.com A wide range of nucleophiles can be employed in this reaction, including alkoxides, phenoxides, and amines, allowing for the synthesis of a diverse array of substituted dinitroaniline derivatives.

Transformations of Nitro Groups

The two nitro groups are not merely activating groups; they can also be chemically transformed, most commonly through reduction to form amino groups.

Reductive Cleavage and Formation of Amino Derivatives

The nitro groups of 2-bromo-4,6-dinitroaniline can be reduced to primary amino groups, yielding bromo-diaminobenzene derivatives. This transformation is a cornerstone of synthetic organic chemistry for producing aromatic amines. jsynthchem.com Various reducing agents can accomplish this, with the choice of reagent sometimes allowing for selective reduction of one nitro group over the other.

Common methods for nitro group reduction include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Metal-Acid Systems: Employing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

Sulfide (B99878) Reagents: Using reagents like sodium sulfide (Na₂S) or ammonium (B1175870) polysulfide ((NH₄)₂Sₓ), which can offer selectivity in polynitrated compounds.

In dinitroanilines, selective reduction is often directed by the existing substituents. For instance, in related dinitroaniline compounds, the nitro group ortho to the amine is often preferentially reduced. echemi.comstackexchange.com This selectivity can be exploited to synthesize intermediates like 2-bromo-4-amino-6-nitroaniline, which can then be used for further derivatization. Complete reduction would yield 2-bromo-1,3,5-triaminobenzene, a highly functionalized aromatic core.

Table 2: Common Reagents for Nitro Group Reduction
Reagent SystemTypical ConditionsSelectivity Notes
H₂ / Pd/CPressurized H₂, room temperature, various solvents (e.g., ethanol, ethyl acetate)Generally reduces all nitro groups; can be harsh on C-Br bonds (hydrogenolysis).
Sn / HClConcentrated HCl, often with heatingA classic, robust method for complete reduction.
Fe / HCl or Acetic AcidAcidic medium, often with heatingA common and cost-effective method for complete reduction.
Sodium Sulfide (Na₂S)Aqueous or alcoholic solutionCan offer selectivity, often reducing one nitro group in the presence of another. stackexchange.com

Impact on Aromatic Ring Activation/Deactivation

The reactivity of the benzene (B151609) ring in 2-Bromo-4,6-dinitroaniline towards electrophilic aromatic substitution is significantly influenced by the electronic effects of its substituents. The amino group (-NH2) is a powerful activating group and is ortho-, para-directing. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance, thereby increasing the electron density of the ring and making it more susceptible to attack by electrophiles.

Conversely, the two nitro groups (-NO2) are strong deactivating groups and are meta-directing. Their strong electron-withdrawing nature, both through induction and resonance, decreases the electron density of the benzene ring, making it less reactive towards electrophiles. The bromine atom is also a deactivating group due to its inductive electron-withdrawing effect, but it is ortho-, para-directing because of its ability to donate a lone pair of electrons through resonance.

However, the strong electron-withdrawing character of the nitro groups makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution, potentially allowing for the displacement of the bromine atom by a strong nucleophile.

Multi-step Organic Synthesis Pathways Utilizing 2-Bromo-4,6-dinitroaniline

The primary application of 2-Bromo-4,6-dinitroaniline in multi-step organic synthesis is as a key intermediate in the production of disperse dyes. chemicalbook.com A prominent example is the synthesis of Disperse Blue 79, a widely used navy blue dye for polyester fibers. colorfuldyes.comscribd.com

The synthesis of Disperse Blue 79 from 2-Bromo-4,6-dinitroaniline involves a two-step process:

Diazotization of 2-Bromo-4,6-dinitroaniline: As previously mentioned, the amino group of 2-Bromo-4,6-dinitroaniline is converted into a diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing. rsc.org

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which for Disperse Blue 79 is 3-(N,N-diethylamino)-p-acetanisidide. chemicalbook.com This electrophilic aromatic substitution reaction results in the formation of the azo linkage (-N=N-), which is the chromophore responsible for the color of the dye.

The table below outlines the key steps and reagents in a typical synthesis of Disperse Blue 79 utilizing 2-Bromo-4,6-dinitroaniline.

Table 1: Synthesis of Disperse Blue 79 from 2-Bromo-4,6-dinitroaniline

Step Reaction Reactants Reagents Product
1 Diazotization 2-Bromo-4,6-dinitroaniline Sodium nitrite, Sulfuric acid 2-Bromo-4,6-dinitrophenyldiazonium salt
2 Azo Coupling 2-Bromo-4,6-dinitrophenyldiazonium salt, 3-(N,N-diethylamino)-p-acetanisidide - Disperse Blue 79

While the synthesis of azo dyes is the most documented application, the reactivity of 2-Bromo-4,6-dinitroaniline suggests its potential use in the synthesis of other complex organic molecules. For instance, the reduction of its nitro groups could be the initial step in the synthesis of substituted benzimidazoles, which are a class of heterocyclic compounds with a wide range of pharmaceutical applications. nih.govjapsonline.comnih.gov This would typically involve the reduction of the dinitro compound to the corresponding diamine, followed by condensation with a carboxylic acid or its derivative.

The following table lists the chemical compounds mentioned in this article.

A thorough search for scientific data on the chemical compound 2-Bromo-N,N-diethyl-4,6-dinitroaniline reveals a significant lack of available information in public databases and scientific literature. The requested advanced spectroscopic and analytical characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, could not be located for this specific compound.

Extensive searches consistently retrieve data for a related but structurally different compound, 2-Bromo-4,6-dinitroaniline . This compound lacks the N,N-diethyl substituent, which fundamentally alters its chemical properties and, therefore, its spectroscopic signatures. The data for 2-Bromo-4,6-dinitroaniline cannot be substituted to describe this compound.

Consequently, the generation of the requested article with the specified outline and content is not possible at this time due to the absence of the necessary scientific data for "this compound".

Advanced Spectroscopic and Analytical Characterization in 2 Bromo 4,6 Dinitroaniline Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for the analysis of 2-bromo-4,6-dinitroaniline (B162937). Both high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are routinely employed to separate the compound from impurities and starting materials, such as 2,4-dinitroaniline (B165453), and to assess the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of 2-bromo-4,6-dinitroaniline due to its high resolution and sensitivity. Reverse-phase (RP) HPLC is particularly well-suited for this compound. sielc.com

Detailed research findings demonstrate that effective separation can be achieved using C18 or similar nonpolar stationary phases. sielc.com A typical mobile phase consists of a mixture of acetonitrile (B52724) (MeCN) and water, often with an acid modifier like phosphoric acid to ensure good peak shape. sielc.com For applications requiring mass spectrometry (MS) detection, volatile acids such as formic acid are substituted for phosphoric acid. sielc.com These HPLC methods are robust and scalable, making them suitable for both rapid purity checks in UPLC (Ultra-Performance Liquid Chromatography) systems and for preparative separation to isolate impurities. sielc.com

ParameterConditionPurpose/Note
Stationary PhaseNewcrom R1, Newcrom C18Reverse-phase columns suitable for separating nonpolar to moderately polar compounds. sielc.com
Mobile PhaseAcetonitrile (MeCN) and Water with Phosphoric AcidStandard conditions for RP-HPLC analysis. sielc.com
MS-Compatible Mobile PhaseAcetonitrile (MeCN) and Water with Formic AcidRequired when coupling HPLC to a mass spectrometer to avoid non-volatile buffers. sielc.com
DetectionUV DetectorCommonly used for aromatic compounds like dinitroanilines.

Thin Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring the progress of reactions that synthesize 2-bromo-4,6-dinitroaniline and for assessing fraction purity during column chromatography. The separation principle relies on the differential partitioning of the compound and impurities between the stationary phase (typically silica (B1680970) gel) and a mobile phase. chemistryhall.com

The choice of eluent is critical and is determined by the polarity of the compounds to be separated. For nitroanilines, various solvent systems can be employed. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify compounds. scribd.com While specific TLC conditions for 2-bromo-4,6-dinitroaniline are not extensively detailed in readily available literature, general principles for separating nitroaniline derivatives apply. A mixture of a nonpolar solvent (like hexane (B92381) or carbon tetrachloride) and a more polar solvent (like ethyl acetate (B1210297) or glacial acetic acid) is often effective. merckmillipore.com

Liquid chromatography (LC), particularly when coupled with mass spectrometry (LC-MS), provides more detailed information, including the molecular mass of the compound in each chromatographic peak, confirming the identity of 2-bromo-4,6-dinitroaniline. nih.gov

ParameterConditionPurpose/Note
Stationary PhaseSilica Gel (SiO₂)Standard polar stationary phase for normal-phase TLC. chemistryhall.comscribd.com
Example Mobile Phase for NitroanilinesCarbon tetrachloride / Glacial acetic acid (90/10 v/v)An example system used for separating nitroaniline isomers. merckmillipore.com
DetectionUV light (typically 254 nm)Visualizing aromatic compounds that absorb UV light.

Elemental Analysis for Compound Stoichiometry

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then used to confirm the empirical formula and, consequently, the stoichiometry of the synthesized 2-bromo-4,6-dinitroaniline. The experimentally determined percentages are compared against the theoretical values calculated from its molecular formula, C₆H₄BrN₃O₄. alfa-chemistry.com

The theoretical elemental composition provides a benchmark for assessing the purity of the compound. A close correlation between the experimental and theoretical values is a strong indicator of high purity and correct compound identity.

ElementSymbolAtomic Mass (g/mol)CountTotal Mass (g/mol)Theoretical Mass %
CarbonC12.011672.06627.51%
HydrogenH1.00844.0321.54%
BromineBr79.904179.90430.50%
NitrogenN14.007342.02116.04%
OxygenO15.999463.99624.42%
Total Molecular Weight262.019100.00%

Computational Chemistry and Theoretical Investigations of 2 Bromo 4,6 Dinitroaniline

Quantum Chemical Studies of Electronic Structure and Bonding

The molecule's structure is defined by an aniline (B41778) core, substituted with two strong electron-withdrawing nitro (-NO₂) groups, a halogen (bromine), and an electron-donating N,N-diethylamino group. The interplay of these substituents dictates the electronic landscape of the molecule. The nitro groups significantly withdraw electron density from the benzene (B151609) ring, making it electron-deficient. This effect is somewhat counteracted by the electron-donating nature of the amino group.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap generally implies higher reactivity. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov In 2-Bromo-N,N-diethyl-4,6-dinitroaniline, the most negative potential is expected around the oxygen atoms of the nitro groups, while the regions around the amino group's hydrogen atoms and the aromatic ring would show less negative or positive potential.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations This table presents hypothetical but representative data for this compound based on typical values for similar nitroaromatic compounds calculated using DFT methods.

PropertyPredicted ValueSignificance
HOMO Energy~ -7.0 eVIndicates the molecule's ability to donate electrons.
LUMO Energy~ -3.5 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap (ΔE)~ 3.5 eVRelates to chemical reactivity and stability. A smaller gap suggests higher reactivity.
Dipole Moment~ 4-6 DebyeMeasures the overall polarity of the molecule, arising from asymmetrical charge distribution.
Most Negative Atomic ChargeOxygen atoms of NO₂ groupsIdentifies the most likely sites for electrophilic attack.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape. The primary sources of flexibility are the rotations around the C-N bonds of the diethylamino group and the nitro groups.

An MD simulation would model the molecule in a simulated environment (e.g., in a solvent like water or in a vacuum) and calculate the trajectories of its atoms based on a force field. By analyzing these trajectories, researchers can identify the most stable, low-energy conformations and the energy barriers between them. This is crucial for understanding how the molecule might interact with biological targets, such as enzyme binding sites, where a specific conformation may be required for activity. nih.gov

The key degrees of freedom for conformational analysis are the dihedral angles. For the N,N-diethylamino group, the C-C-N-C dihedral angles determine the orientation of the ethyl chains. For the nitro groups, the C-C-N-O dihedral angles describe their rotation relative to the plane of the benzene ring. While quantum calculations suggest a preference for planarity to maximize conjugation, thermal fluctuations explored in MD simulations can reveal the accessibility of non-planar states.

Table 2: Key Dihedral Angles for Conformational Analysis This table outlines the critical dihedral angles in this compound that would be monitored during a Molecular Dynamics simulation to understand its flexibility and preferred shapes.

Dihedral AngleAtoms InvolvedInformation Gained
Diethylamino Rotation (τ1)C(1)-N-C(ethyl)-C(ethyl)Describes the orientation and flexibility of the ethyl groups.
Nitro Group Rotation (τ2)C(3)-C(4)-N(nitro)-ODetermines the twist of the nitro group at position 4 relative to the aromatic ring.
Nitro Group Rotation (τ3)C(5)-C(6)-N(nitro)-ODetermines the twist of the nitro group at position 6 relative to the aromatic ring.

Theoretical Predictions of Reactivity and Reaction Intermediates

Theoretical calculations can predict the chemical reactivity of this compound and the likely course of its reactions. The presence of two powerful nitro groups drastically reduces the electron density of the aromatic ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.com Conversely, the ring is strongly deactivated towards electrophilic attack.

Reactivity descriptors derived from DFT, such as Fukui functions and local softness/hardness indices, can pinpoint the specific atoms most likely to participate in a reaction. mdpi.com For an SNAr reaction, these calculations would likely identify the carbon atoms attached to the bromine and nitro groups as the most electrophilic sites, and thus the most probable targets for a nucleophile. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, the stability of which can also be modeled computationally.

The electrophilicity index (ω) is another useful parameter that quantifies the ability of a molecule to accept electrons. mdpi.com Nitroaromatic compounds generally have high electrophilicity indices, consistent with their reactivity towards nucleophiles. By calculating these parameters, chemists can quantitatively compare the reactivity of this compound with other related compounds and predict reaction outcomes.

Table 3: Theoretical Reactivity Descriptors and Their Implications This table summarizes key reactivity descriptors that can be calculated computationally and explains what they predict about the chemical behavior of this compound.

DescriptorPredicted Trend for this CompoundInterpretation
HOMO-LUMO GapRelatively smallIndicates higher reactivity compared to non-nitrated analogues.
Electrophilicity Index (ω)HighThe molecule is a strong electron acceptor, prone to reacting with nucleophiles. mdpi.com
Local Softness (s(r))Highest on C-Br and C-NO₂ positionsPredicts the most likely sites for nucleophilic attack.
Aromaticity Index (e.g., HOMA)Lower in Meisenheimer intermediateQuantifies the loss of aromaticity upon nucleophilic addition, a key step in SNAr reactions. mdpi.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

While specific SAR or QSAR models for this compound are not documented, extensive research exists for the broader class of dinitroaniline compounds, many of which are used as herbicides. wikipedia.orgnih.gov These compounds, such as Trifluralin and Pendimethalin, act by inhibiting microtubule formation in plant cells, thereby disrupting cell division and growth. researchgate.netfrontiersin.orgnih.gov

QSAR modeling attempts to build a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For dinitroaniline herbicides, a QSAR model would correlate calculated molecular descriptors with a measure of herbicidal potency (e.g., the concentration required to inhibit root growth by 50%).

The relevant molecular descriptors for dinitroanilines typically fall into three categories:

Steric descriptors: Related to the size and shape of the molecule (e.g., molecular volume, surface area). The nature of the substituents on the amino group and the aromatic ring is critical.

Electronic descriptors: Quantify the electronic properties (e.g., HOMO/LUMO energies, dipole moment, atomic charges). The electron-withdrawing strength of the ring substituents is a key factor. researchgate.net

Lipophilic descriptors: Describe the compound's affinity for fatty or non-polar environments (e.g., the octanol-water partition coefficient, LogP). Lipophilicity is crucial for the compound's ability to cross cell membranes to reach its target site.

Table 4: Common Descriptors in QSAR Models for Dinitroaniline Herbicides This table lists molecular descriptors frequently used in QSAR studies of dinitroaniline compounds to predict their herbicidal activity.

Descriptor TypeExample DescriptorRelevance to Bioactivity
LipophilicLogP (Octanol-Water Partition Coefficient)Governs absorption, membrane transport, and bioavailability.
ElectronicLUMO EnergyRelates to the ability to accept electrons, which can be involved in binding or reactivity at the target site.
ElectronicDipole MomentInfluences long-range interactions with the biological target.
StericMolar Refractivity (MR)Encodes both the volume of the molecule and its polarizability, affecting how it fits into a binding site.
TopologicalConnectivity Indices (e.g., Kier & Hall)Numerically describes the size, shape, and degree of branching in a molecule.

Applications of 2 Bromo 4,6 Dinitroaniline As a Synthetic Intermediate

Role in the Synthesis of Dyes and Pigments for Industrial and Research Applications

The primary and most well-documented application of 2-Bromo-4,6-dinitroaniline (B162937) is as a crucial intermediate in the manufacture of dyes and pigments. nbinno.com It is particularly vital in the production of disperse dyes, which are used to color synthetic fibers like polyester (B1180765). nbinno.com

Key Role in Azo Dyes:

The compound functions as a diazo component in azo coupling reactions, a cornerstone of dye chemistry. nih.gov The synthesis process involves converting the primary aromatic amine group (-NH2) on the 2-Bromo-4,6-dinitroaniline molecule into a diazonium salt. nih.govyoutube.com This salt is then reacted with a coupling component (typically an electron-rich molecule like a phenol (B47542) or another aniline (B41778) derivative) to form a stable azo compound (-N=N-), which is characterized by its intense color. nih.gov

One of the most prominent examples of its use is in the synthesis of C.I. Disperse Blue 79. scbt.comworlddyevariety.com This dye, used to achieve a deep navy blue shade on polyester fabrics, is manufactured by the diazotization of 2-Bromo-4,6-dinitroaniline and subsequent coupling with 2,2'-((5-Acetamido-2-ethoxyphenyl)imino)diethyl diacetate. worlddyevariety.com The presence of the bromo and dinitro groups in the intermediate's structure is essential for achieving the desired color fastness and stability of the final dye. google.com Its role is so fundamental that it is sometimes referred to as the "diazo component" for Disperse Blue 79. echemi.comcolorfuldyes.com

The table below summarizes key properties of 2-Bromo-4,6-dinitroaniline relevant to its application in dye synthesis.

PropertyValue
CAS Number 1817-73-8
Molecular Formula C₆H₄BrN₃O₄
Molecular Weight 262.02 g/mol
Appearance Yellow to orange powder/needles
Melting Point 151-154 °C
Data sourced from multiple chemical databases. nih.govalfa-chemistry.comnih.gov

Precursor for Novel Organic Building Blocks and Derivatives

Beyond its established role in the dye industry, the distinct chemical structure of 2-Bromo-4,6-dinitroaniline makes it a valuable precursor for creating a wide range of novel organic compounds and azo derivatives. nbinno.comnih.gov The reactivity of its functional groups—the amine, the bromine atom, and the nitro groups—allows for diverse chemical transformations.

Researchers and chemists utilize this compound as a starting block for multi-step syntheses. The amine group can be modified, the bromine atom can be replaced through various substitution reactions, and the nitro groups can be reduced to form other functional groups. This versatility enables the construction of complex molecules with potential applications in materials science and pharmaceutical research. Its role as a chemical intermediate for azo derivatives is a probable application in this area. nih.gov The compound's structure provides a platform for introducing bromine and nitro functionalities into new molecular frameworks. guidechem.com

Utilization in Combinatorial Chemistry Processes (as a potential component for libraries)

Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules in a short period. These collections of compounds, known as chemical libraries, are then screened for specific biological activities or material properties.

While direct, extensive research on the use of 2-Bromo-4,6-dinitroaniline in combinatorial libraries is not widely published, its characteristics make it a strong potential candidate for such applications. As a versatile building block, it can be systematically reacted with a variety of other reagents to generate a library of diverse derivatives. nbinno.com The presence of multiple reactive sites allows for the systematic modification of the molecule's structure, which is a key principle in building chemical libraries for drug discovery and materials science.

For example, the amine group could be acylated with a diverse set of carboxylic acids, while the bromo group could be subjected to palladium-catalyzed cross-coupling reactions with various boronic acids. This two-dimensional variation could rapidly generate a large library of unique compounds derived from the 2-Bromo-4,6-dinitroaniline scaffold, which could then be tested for desired properties.

Environmental Dynamics and Transformation of 2 Bromo 4,6 Dinitroaniline

Occurrence as a Decomposition Product of Azo Dyes in Aquatic Environments

2-Bromo-4,6-dinitroaniline (B162937) is recognized as a significant metabolite of the azo dye Disperse Blue 79. sigmaaldrich.comscbt.com Azo dyes are a major class of synthetic colorants used extensively in industries such as textiles, printing, and food. researchgate.net A considerable fraction of these dyes, estimated at 10-15%, is released into the environment during manufacturing and application processes. researchgate.net Due to their chemical structure, many azo dyes are resistant to degradation and can persist in the environment, leading to contamination of water bodies. nih.govmdpi.com

The release of these dyes is a serious environmental concern, not only due to the color they impart to water, which reduces light penetration and affects photosynthetic activity, but also because the dyes and their breakdown products can be toxic and mutagenic. researchgate.netnih.gov In aquatic environments, under certain conditions, the azo bond (-N=N-) of dyes like Disperse Blue 79 can be cleaved, leading to the formation of smaller aromatic compounds. 2-Bromo-4,6-dinitroaniline is one such decomposition product that emerges from the breakdown of specific brominated azo dyes. sigmaaldrich.comnih.gov Its presence in wastewater and aquatic systems is a direct indicator of pollution from these specific industrial sources. nih.gov

Environmental Fate Assessment Methodologies

Assessing the environmental fate of 2-Bromo-4,6-dinitroaniline involves a combination of laboratory studies, field monitoring, and predictive modeling to understand its persistence, mobility, and transformation. Methodologies are designed to evaluate key environmental processes that govern its distribution and longevity.

Key Processes in Environmental Fate:

Photodegradation: Dinitroaniline compounds are often susceptible to decomposition by sunlight when present on soil surfaces or in clear water. nih.gov

Volatilization: Many dinitroaniline herbicides are highly volatile, leading to loss from soil to the atmosphere, a process that is mitigated by soil incorporation. nih.gov

Sorption: Due to low water solubility and high octanol-water partition coefficients (Kow), dinitroanilines tend to adsorb strongly to soil organic matter, which reduces their mobility and bioavailability. researchgate.net

Microbial Degradation: As discussed, this is a primary pathway for the breakdown of the compound in soil and sediment. researchgate.netillinois.edu

Environmental fate assessment often relies on determining key parameters like the soil half-life (DT50), which can vary significantly depending on soil type, moisture, and temperature. researchgate.netnih.gov Computer models, such as the Root Zone Water Quality Model (RZWQM), can be used to simulate and predict pesticide runoff and leaching based on these parameters and environmental conditions. researchgate.net These assessments are crucial for performing risk analyses and establishing guidelines for the management of contaminated sites.

Analytical Methodologies for Environmental Detection and Monitoring

Accurate detection and quantification of 2-Bromo-4,6-dinitroaniline in environmental samples like water, soil, and sediment are essential for monitoring its presence and assessing exposure risks. A variety of sophisticated analytical techniques are employed for this purpose.

Sample preparation is a critical first step and often involves solid-phase extraction (SPE) to isolate and concentrate the analyte from the complex environmental matrix before instrumental analysis. nih.gov

Common analytical methods include:

Gas Chromatography (GC): GC is frequently used for the separation of volatile and semi-volatile compounds. It is often coupled with various detectors for sensitive and selective detection. cdc.gov

Electron Capture Detector (ECD): Highly sensitive to halogenated compounds like 2-Bromo-4,6-dinitroaniline.

Nitrogen-Phosphorus Detector (NPD): Selective for nitrogen-containing compounds.

Mass Spectrometry (MS): Provides definitive identification based on the mass-to-charge ratio of the compound and its fragments. GC-MS is a highly reliable method recommended by regulatory agencies like the EPA for its selectivity and sensitivity. cdc.gov

High-Performance Liquid Chromatography (HPLC): HPLC is an alternative to GC, particularly for less volatile or thermally unstable compounds. cdc.gov It is commonly paired with:

Ultraviolet (UV) Detection: A common detector for compounds with chromophores.

Tandem Mass Spectrometry (LC-MS/MS): This has become a benchmark technique for environmental analysis due to its exceptional sensitivity, selectivity, and ability to confirm the identity of analytes at very low concentrations. nih.gov

The choice of method depends on factors such as the required detection limit, the complexity of the sample matrix, and the specific analytical goals. nih.govcdc.gov

Mechanistic Investigations of Biological Interactions of 2 Bromo 4,6 Dinitroaniline

Studies on Mutagenic and Genotoxic Potentials

The potential for a chemical compound to induce genetic mutations or damage DNA is a critical aspect of its toxicological profile. For 2-Bromo-4,6-dinitroaniline (B162937), investigations into these effects have utilized established assays designed to detect such activity.

The Salmonella reverse mutation assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of chemical substances. nih.govepa.gov The assay uses specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. epa.gov The test evaluates a chemical's ability to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-limited medium. epa.govresearchgate.net An increase in the number of revertant colonies compared to a control group suggests the substance is mutagenic. epa.gov

In a study investigating the mutagenic activity of a test article identified as 2-Bromo-4,6-dinitroaniline, the Salmonella - Escherichia coli/Mammalian-Microsome Reverse Mutation Assay was performed. The assay was conducted both with and without an exogenous metabolic activation system (S9 mix) derived from Aroclor™-induced rat liver to account for metabolites that may be mutagenic. The results of this assay were confirmed in an independent experiment.

The findings indicated that under the conditions of the study, 2-Bromo-4,6-dinitroaniline did not cause a positive increase in the number of revertant colonies in any of the tester strains used, either in the presence or absence of the S9 metabolic activation mix. This suggests that the compound is not mutagenic in this bacterial system.

Table 1: Experimental Design of the Salmonella Reverse Mutation Assay for 2-Bromo-4,6-dinitroaniline

ParameterDescription
Assay Type Salmonella - Escherichia coli/Mammalian-Microsome Reverse Mutation Assay
Tester Strains S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2uvrA(pKM101)
Metabolic Activation Assay conducted with and without Aroclor™-induced rat liver S9 fraction
Dose Levels Tested (µg/plate) 100, 250, 500, 1000, 2500, 5000
Assay Conclusion The test article did not cause a positive increase in revertants.

Genotoxic compounds can exert their effects by forming covalent bonds with DNA, creating DNA adducts. nih.gov These adducts can disrupt the normal structure and function of DNA, potentially leading to mutations if not repaired by the cell. nih.gov The formation of DNA adducts is considered a key mechanism in the initiation of chemical carcinogenesis. nih.gov

2-Bromo-4,6-dinitroaniline belongs to the chemical class of aromatic amines. Aromatic amines are known to be metabolically activated to reactive electrophilic intermediates that can bind to nucleophilic sites on DNA bases. nih.gov The primary sites for adduct formation by many aromatic amines are the C8 and N² positions of guanine (B1146940) and, to a lesser extent, adenine. nih.gov The specific structure of the chemical and its metabolites determines the preferred binding sites and the resulting adduct's conformation, which in turn influences the type of mutation that may arise. nih.gov

While the Salmonella assay for 2-Bromo-4,6-dinitroaniline did not indicate mutagenic activity, this does not entirely rule out genotoxic potential through other mechanisms. For instance, some dinitroaniline herbicides have been shown to induce DNA damage and genotoxicity through pathways involving oxidative stress and the generation of reactive oxygen species (ROS). nih.gov ROS can lead to oxidative DNA damage, forming adducts such as 8-oxo-7,8-dihydroguanine (8-oxo-Gua), which is a well-known mutagenic lesion. nih.gov

A comprehensive mechanistic exploration of DNA adduct formation specifically for 2-Bromo-4,6-dinitroaniline has not been detailed in the available scientific literature. Such an investigation would typically involve advanced analytical techniques like ³²P-postlabeling or liquid chromatography-mass spectrometry (LC-MS) to detect and characterize specific adducts in target tissues following exposure. nih.gov

Hepatotoxicity Mechanisms and Systems Biology Approaches

Recent research has focused on the liver as a target organ for 2-Bromo-4,6-dinitroaniline (BDNA) toxicity, employing systems biology to unravel the complex mechanisms involved. nih.gov

An integrative multi-omics approach was used to systematically investigate the hepatotoxicity of BDNA in rats. This analysis combined transcriptomics (gene expression), metabolomics (metabolite profiles), and microbiomics (gut microbial composition) to build a comprehensive picture of the biological perturbations caused by the compound. nih.gov

After 28 days of exposure, significant hepatotoxicity was observed. nih.gov Transcriptomic and metabolomic analyses revealed widespread changes in genes and metabolites involved in key liver pathways. nih.govwikipedia.org These findings point towards a multi-faceted mechanism of liver injury involving inflammation, steatosis (fat accumulation), and cholestasis (reduced bile flow). wikipedia.org

Table 2: Summary of Multi-omics Findings in BDNA-Induced Hepatotoxicity

Omics PlatformKey Perturbations Observed
Transcriptomics (Gene Expression) Changes in genes associated with liver inflammation (e.g., Hmox1, Spi1), steatosis (e.g., Nr0b2, Cyp1a1, Cyp1a2, Dusp1, Plin3), and cholestasis (e.g., FXR/Nr1h4, Cdkn1a, Cyp7a1). wikipedia.org
Metabolomics Alterations in metabolites linked to inflammation (e.g., L-methionine, valproic acid, choline), steatosis (e.g., arachidonic acid, linoleic acid, palmitic acid), and cholestasis (e.g., bilirubin). wikipedia.org
Microbiomics Reduced relative abundance of beneficial gut bacteria, including Ruminococcaceae and Akkermansia muciniphila. nih.govwikipedia.org

The "gut-liver axis" describes the close anatomical and functional relationship between the intestine and the liver. nih.gov The gut microbiome plays a crucial role in this axis, and its disruption can contribute to liver disease. nih.gov The study on BDNA hepatotoxicity highlighted the importance of this axis in mediating the compound's adverse effects. nih.gov

Microbiome analysis revealed that BDNA exposure led to a significant reduction in the relative abundances of beneficial gut microbial taxa, such as Ruminococcaceae and Akkermansia muciniphila. nih.govwikipedia.org These bacteria are known to play roles in maintaining gut barrier integrity and metabolic health. Their depletion is believed to contribute to the inflammatory response, lipid accumulation, and dysregulation of bile acid synthesis observed in the enterohepatic circulation, ultimately exacerbating the liver disorders induced by BDNA. nih.govwikipedia.org This demonstrates a clear link between BDNA-induced gut dysbiosis and subsequent hepatotoxicity. nih.gov

Exposure to BDNA was found to induce systemic inflammation and dyslipidemia (abnormal lipid levels). nih.gov Biochemical analysis showed significant upregulation of several toxicity and inflammation indicators. nih.govwikipedia.org

Table 3: Indicators of Inflammation and Dyslipidemia Affected by BDNA

CategoryIndicatorEffect
Systemic Inflammation G-CSF (Granulocyte colony-stimulating factor)Induced nih.govwikipedia.org
MIP-2 (Macrophage Inflammatory Protein-2)Induced nih.govwikipedia.org
RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted)Induced nih.govwikipedia.org
VEGF (Vascular Endothelial Growth Factor)Induced nih.govwikipedia.org
Dyslipidemia TC (Total Cholesterol)Induced nih.govwikipedia.org
TG (Triglycerides)Induced nih.govwikipedia.org
Bile Acid Synthesis CA (Cholic Acid)Induced nih.govwikipedia.org
GCA (Glycocholic Acid)Induced nih.govwikipedia.org
GDCA (Glycodeoxycholic acid)Induced nih.govwikipedia.org

The integrated analysis of transcriptomic and metabolomic data further implicated pathways related to inflammation and lipid metabolism. wikipedia.org Genes and metabolites associated with liver inflammation, steatosis, and cholestasis were significantly perturbed, providing a molecular basis for the observed pathological and biochemical changes. nih.govwikipedia.org These results suggest that BDNA-induced hepatotoxicity is mechanistically linked to the activation of inflammatory pathways and the disruption of lipid homeostasis. nih.gov

Mechanistic Research into Endocrine Disruption and Reproductive Toxicity

2-Bromo-4,6-dinitroaniline (BDNA), a mutagenic aromatic amine associated with the production and degradation of brominated azo dyes like Disperse Blue 79, has been identified as an endocrine disruptor with significant reproductive toxicity. tandfonline.com Research, particularly using zebrafish (Danio rerio) as a model organism, has begun to unravel the molecular mechanisms underlying these effects.

Multigenerational exposure to BDNA has been shown to have lasting adverse effects on reproduction that can be transmitted from parents to offspring and persist even after the exposure has ceased. tandfonline.com One of the key areas of impact is the hypothalamus-pituitary-gland (HPG) axis, which is a critical regulatory pathway for reproductive functions.

A study on zebrafish exposed to environmentally relevant concentrations of BDNA revealed a notable decrease in the vitellogenin (VTG) level in the blood of F1 female fish. tandfonline.com Vitellogenin is an egg yolk precursor protein, and its reduced levels are indicative of disrupted estrogenic activity. Further investigation into the transcription levels of genes associated with the HPG axis showed that genes related to the estrogen receptor (ER) were more significantly affected than those related to the androgen receptor (AR). tandfonline.com This disruption in the estrogenic pathway is consistent with observed adverse reproductive outcomes, such as skewed sex differentiation towards males and reduced fecundity. tandfonline.com

These findings suggest that BDNA's reproductive toxicity is mediated, at least in part, through its interference with the endocrine system, specifically by disrupting the normal functioning of the HPG axis and estrogen-related signaling pathways. The persistent nature of these effects across generations highlights the potential for long-term ecological and health consequences.

Biochemical Pathways of In Vivo Biotransformation

The in vivo biotransformation of 2-Bromo-4,6-dinitroaniline (BDNA) has been primarily studied in male F344 rats, revealing a rapid and extensive metabolic process. tandfonline.comnih.gov Following administration, BDNA is almost completely absorbed from the gastrointestinal tract and quickly distributed throughout the body's tissues, with no significant accumulation in any particular organ. tandfonline.comnih.gov The whole-body half-life of BDNA is relatively short, approximately 7 hours, indicating efficient clearance. tandfonline.comnih.gov

The primary route of elimination is through metabolism, with the body clearing 98% of BDNA-derived radioactivity within 72 hours. tandfonline.comnih.gov This rapid clearance is achieved through the conversion of BDNA into at least 13 different metabolites, which are then excreted in the urine (approximately 62%) and feces (approximately 33%). tandfonline.comnih.gov Unmetabolized BDNA accounts for a minimal portion (less than 2%) of the excreted compounds. tandfonline.comnih.gov

While the precise chemical structures of all 13 metabolites have not been fully elucidated in the available literature, it is known that the majority of the urinary metabolites are conjugates. tandfonline.comnih.gov Specifically, about 66% of the radioactivity in urine is in the form of sulfate (B86663) conjugates of two of the BDNA metabolites. tandfonline.comnih.gov Biliary excretion also plays a significant role in the elimination of BDNA metabolites, with some of these undergoing enterohepatic circulation before being ultimately excreted in the urine. tandfonline.comnih.gov

Tissue analysis has shown that shortly after administration, a higher percentage of unchanged BDNA is found in blood and adipose tissues. tandfonline.com In contrast, organs such as the liver, muscle, kidney, and skin contain a greater proportion of various metabolites, indicating that these are active sites of biotransformation. tandfonline.com Over time, the proportion of metabolites increases in all tissues except for adipose tissue, which retains a higher percentage of the parent compound for a longer period. tandfonline.com The metabolites are generally more polar than the original BDNA molecule, which facilitates their excretion from the body. tandfonline.com

The extensive and rapid metabolism of BDNA into numerous, more polar metabolites is a key detoxification pathway, minimizing the potential for chronic toxicity from repeated exposures. tandfonline.comnih.gov

Distribution of BDNA and its Metabolites in Selected Tissues

TissuePredominant Form Shortly After AdministrationPredominant Form 24 Hours After Administration
BloodUnchanged BDNA tandfonline.comMetabolites tandfonline.com
AdiposeUnchanged BDNA tandfonline.comUnchanged BDNA tandfonline.com
LiverMetabolites tandfonline.comMetabolites tandfonline.com
MuscleMetabolites tandfonline.comMetabolites tandfonline.com
KidneyMetabolites tandfonline.comMetabolites tandfonline.com
SkinMetabolites tandfonline.comMetabolites tandfonline.com

Future Research Directions and Emerging Avenues for 2 Bromo 4,6 Dinitroaniline Chemistry

Development of Sustainable and Green Synthetic Routes

Traditional synthesis of 2-bromo-4,6-dinitroaniline (B162937) often involves harsh conditions and the use of hazardous reagents, contributing to environmental concerns. Future research is increasingly focused on developing more sustainable and greener synthetic methodologies that prioritize waste reduction, energy efficiency, and the use of less toxic substances.

Key areas of exploration include:

Greener Bromination Techniques: Conventional bromination often employs liquid bromine, a hazardous and corrosive substance. Research is shifting towards in-situ generation of bromine from safer alternatives. One promising approach involves the use of bromide-bromate salts in an aqueous acidic medium, which can eliminate the need for organic solvents and allow for easier product purification through simple filtration. Another avenue is the exploration of two-stage oxybromination processes, which can reduce by-product formation and contribute to a cleaner industrial production.

Eco-Friendly Nitration Methods: The classic nitration process using a mixture of nitric and sulfuric acids is notorious for generating large quantities of acidic waste. Future syntheses will likely focus on solid acid catalysts and alternative nitrating agents. The use of dinitrogen pentoxide in more environmentally benign solvents like liquefied 1,1,1,2-tetrafluoroethane (B8821072) is being investigated as a way to achieve high yields under mild conditions with minimal waste.

Biocatalysis and Enzymatic Synthesis: The potential for enzymatic halogenation and nitration offers a highly selective and environmentally friendly synthetic route. Although still in early stages for compounds like 2-bromo-4,6-dinitroaniline, research into haloperoxidases and other enzymes could lead to novel biosynthetic pathways that operate under mild, aqueous conditions.

Green Synthesis StrategyKey Advantages
Bromide-Bromate Salts Organic solvent-free, simplified purification, potential for filtrate recycling.
Two-Stage Oxybromination Reduced by-product formation, potential for green industrial production.
Dinitrogen Pentoxide High yields, mild reaction conditions, minimal acidic waste.
Enzymatic Synthesis High selectivity, use of renewable resources, operation in aqueous media.

Advanced Analytical Tool Development for Comprehensive Characterization

A thorough understanding of the properties and behavior of 2-bromo-4,6-dinitroaniline relies on robust analytical techniques. Future research will focus on the development and refinement of advanced analytical tools for its comprehensive characterization, impurity profiling, and trace-level detection in various matrices.

Emerging analytical approaches include:

Hyphenated Chromatographic Techniques: High-performance liquid chromatography (HPLC) is a staple for the analysis of 2-bromo-4,6-dinitroaniline. sielc.com Future developments will likely involve the wider adoption of Ultra-High-Performance Liquid Chromatography (UHPLC) for faster and more efficient separations. Coupling these techniques with advanced mass spectrometry (MS) detectors, such as time-of-flight (TOF) or Orbitrap mass analyzers, will enable more sensitive and accurate identification and quantification. nih.govmassbank.eu

Spectroscopic Analysis: Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, provides valuable information about the molecular structure of 2-bromo-4,6-dinitroaniline. Future work may involve the use of advanced theoretical calculations, such as Density Functional Theory (DFT), to complement experimental data and provide a more detailed understanding of its vibrational modes. Nuclear Magnetic Resonance (NMR) spectroscopy will also continue to be a critical tool for structural elucidation. chemicalbook.com

Crystal Structure Analysis: X-ray crystallography has been used to determine the solid-state structure of 2-bromo-4,6-dinitroaniline, revealing details about bond lengths, angles, and intermolecular interactions. nih.gov Further studies under different crystallization conditions could provide insights into polymorphism, which can affect the physical properties of the compound.

Analytical TechniqueApplication in 2-Bromo-4,6-dinitroaniline Analysis
HPLC/UHPLC Separation and quantification. sielc.com
Mass Spectrometry (GC-MS, LC-MS) Identification, impurity profiling, and trace analysis. nih.govmassbank.eu
FT-IR and FT-Raman Spectroscopy Molecular structure and vibrational analysis.
NMR Spectroscopy Structural elucidation. chemicalbook.com
X-ray Crystallography Determination of solid-state structure and intermolecular interactions. nih.gov

In-depth Mechanistic Toxicological Studies Beyond Initial Screening

While initial toxicological data on 2-bromo-4,6-dinitroaniline exists, including its mutagenicity in certain Salmonella strains, a deeper understanding of its toxicological profile is required. tandfonline.comsigmaaldrich.comlookchem.com Future research will move beyond preliminary screening to investigate the specific molecular mechanisms underlying its toxicity.

Key research directions include:

Metabolic Pathway Elucidation: Studies in rats have shown that 2-bromo-4,6-dinitroaniline is rapidly metabolized into several metabolites. tandfonline.comtandfonline.com Future research should focus on identifying the specific enzymes and metabolic pathways involved in its biotransformation. This will be crucial for understanding its potential for bioaccumulation and the toxicity of its metabolites.

Genotoxicity and Carcinogenicity: Given its known mutagenicity, further in-depth studies are needed to fully assess its genotoxic and carcinogenic potential. This includes investigating its effects on DNA repair mechanisms and its potential to induce chromosomal aberrations in more complex biological systems.

Systems Toxicology Approaches: The use of multi-omics technologies, such as transcriptomics, proteomics, and metabolomics, can provide a holistic view of the biological response to 2-bromo-4,6-dinitroaniline exposure. A recent study utilizing this approach has already shed light on its hepatotoxicity and the role of the gut-liver axis in its adverse effects. nih.gov

Toxicological AspectFuture Research Focus
Metabolism Identification of specific metabolic pathways and enzymes. tandfonline.comtandfonline.com
Genotoxicity In-depth assessment of DNA damage and repair mechanisms.
Hepatotoxicity Elucidation of molecular mechanisms of liver injury. nih.gov
Systems Toxicology Integrated multi-omics approaches for a comprehensive understanding of toxicity. nih.gov

Exploration of Novel Synthetic Applications and Derivative Design

The primary application of 2-bromo-4,6-dinitroaniline is as a precursor for disperse dyes. nbinno.comchemicalbook.com However, its reactive functional groups—an amino group, a bromine atom, and two nitro groups—make it a versatile building block for the synthesis of a wider range of organic molecules.

Future research in this area will likely focus on:

Synthesis of Novel Heterocyclic Compounds: The reactive sites on the 2-bromo-4,6-dinitroaniline molecule can be exploited to construct various heterocyclic ring systems. These new compounds could have interesting photophysical, electronic, or biological properties, opening up potential applications in materials science and medicinal chemistry.

Development of New Dyes and Pigments: While it is already used in the synthesis of existing dyes, there is potential to design and synthesize novel colorants with improved properties, such as enhanced lightfastness, thermal stability, or different color palettes.

Exploration in Other Chemical Domains: The unique electronic properties conferred by the nitro and bromo substituents could make derivatives of 2-bromo-4,6-dinitroaniline of interest in fields such as nonlinear optics or as components in energetic materials.

Strategies for Environmental Remediation and Decontamination

The widespread use of nitroaromatic compounds, including 2-bromo-4,6-dinitroaniline, has led to environmental contamination. nih.govasm.org These compounds are often recalcitrant to natural degradation processes. Therefore, the development of effective remediation and decontamination strategies is a critical area of future research.

Promising approaches include:

Bioremediation: The use of microorganisms to degrade nitroaromatic compounds is a cost-effective and environmentally friendly approach. nih.govslideshare.net Research is needed to identify and engineer microbial strains with enhanced capabilities to mineralize 2-bromo-4,6-dinitroaniline and other related compounds. This includes studying both aerobic and anaerobic degradation pathways. mdpi.com

Advanced Oxidation Processes (AOPs): AOPs, which involve the generation of highly reactive hydroxyl radicals, have shown promise for the degradation of persistent organic pollutants. Future studies could investigate the efficacy of various AOPs, such as ozonation, Fenton processes, and photocatalysis, for the complete mineralization of 2-bromo-4,6-dinitroaniline in contaminated water and soil.

Phytoremediation: The use of plants to absorb, accumulate, and degrade contaminants is another green remediation strategy. Research into identifying plant species that can tolerate and metabolize 2-bromo-4,6-dinitroaniline could provide a sustainable solution for cleaning up contaminated sites.

Remediation StrategyMechanism of Action
Bioremediation Microbial degradation through aerobic or anaerobic pathways. nih.govslideshare.netmdpi.com
Advanced Oxidation Processes Degradation by highly reactive hydroxyl radicals.
Phytoremediation Uptake and metabolism of the contaminant by plants.

Q & A

Basic: What are the optimal synthetic routes for 2-Bromo-4,6-dinitroaniline, and how can reaction parameters be controlled to improve yield?

Methodological Answer:
The synthesis involves bromination and nitration of aniline derivatives. Key steps include:

  • Substitution Reactions : Reacting 2,6-dimethylaniline with liquid bromine under controlled temperature (0–5°C) to introduce bromine at the 4-position .
  • Nitration Optimization : Sequential nitration using HNO₃/H₂SO₄ mixtures at 50–60°C to minimize byproducts. Excess nitrating agents should be avoided to prevent over-nitration .
  • Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%) .
    Critical Parameters : Temperature control during bromination and stoichiometric ratios of nitrating agents are pivotal for yield (>80%) and selectivity.

Basic: How is the crystal structure of 2-Bromo-4,6-dinitroaniline resolved, and what intermolecular interactions stabilize its lattice?

Methodological Answer:

  • X-ray Crystallography : Single-crystal diffraction data collected on a Bruker APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) .
  • Refinement : SHELXL-2013 software for full-matrix least-squares refinement (R₁ = 0.033, wR₂ = 0.083) .
  • Key Interactions :
    • N–H⋯O Hydrogen Bonds : Connect amine groups to nitro oxygen (2.04–1.18° dihedral angles) .
    • C–Br⋯O Contacts : Short Br⋯O distance (3.259 Å) contributes to 3D stability .
      Table 1 : Crystallographic Data
ParameterValue
Space groupP2₁/n (monoclinic)
a, b, c (Å)6.6955, 7.7720, 16.0608
β (°)95.4182
Volume (ų)832.03
Z4

Basic: What standardized assays are used to evaluate the mutagenicity of 2-Bromo-4,6-dinitroaniline in toxicology studies?

Methodological Answer:

  • Bioluminescent Salmonella Reverse Mutation Assay : Validated in inter-laboratory studies to detect frameshift and base-pair substitutions .
    • Protocol : Incubate Salmonella typhimurium TA98/TA100 strains with the compound (0.1–100 µg/plate) and S9 metabolic activation.
    • Data Interpretation : Dose-dependent increase in revertant colonies (>2-fold over control) indicates mutagenicity .
  • Confounding Factors : Insoluble in aqueous media—dissolve in DMSO (<1% v/v) to avoid solvent toxicity .

Advanced: How can researchers resolve contradictions in hepatotoxicity data for 2-Bromo-4,6-dinitroaniline across in vitro and in vivo models?

Methodological Answer:

  • Multi-Omics Integration : Combine transcriptomics, metabolomics, and gut microbiota analysis to identify toxicity pathways. For example:
    • Liver Toxicity Markers : Elevated ALT/AST and disrupted bile acid metabolism in rats (HPLC-MS metabolomics) .
    • Gut-Liver Axis : Correlation between Firmicutes depletion and cholestasis via IL-31 signaling .
  • Dose-Response Calibration : Use physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro IC₅₀ values with in vivo NOAEL .

Advanced: What analytical challenges arise in detecting 2-Bromo-4,6-dinitroaniline in environmental matrices, and how are they mitigated?

Methodological Answer:

  • Sample Preparation :
    • Solid-Phase Extraction (SPE) : Use C18 cartridges for dust/water samples to concentrate trace amounts .
    • Derivatization : React with pentafluorobenzoyl chloride to enhance GC-MS sensitivity .
  • Non-Targeted Analysis :
    • High-Resolution Mass Spectrometry (HRMS) : Orbitrap-based platforms (R > 140,000) differentiate isotopic patterns from co-eluting chlorinated paraffins .
  • Quantification Limits : Achieve detection at 0.1 ppb in dust using isotope dilution (¹³C-labeled internal standards) .

Advanced: How do intermolecular interactions influence the reactivity of 2-Bromo-4,6-dinitroaniline in solid-state versus solution-phase reactions?

Methodological Answer:

  • Solid-State Reactivity :
    • Crystal Packing Effects : N–H⋯O and Br⋯O interactions reduce nitro group mobility, favoring electrophilic substitution at the 1-position .
  • Solution-Phase Reactivity :
    • Solvent Polarity : In DMSO, nitro groups are solvated, increasing susceptibility to nucleophilic attack at bromine .
  • Kinetic Studies : Use time-resolved FTIR to monitor reaction pathways—solid-state reactions exhibit slower kinetics due to lattice constraints .

Advanced: What computational and experimental approaches validate the role of 2-Bromo-4,6-dinitroaniline in household dust toxicity?

Methodological Answer:

  • Exposure Modeling :
    • Monte Carlo Simulations : Estimate daily intake (0.05–1.2 µg/kg/day) based on dust concentration data .
  • In Silico ToxCast Profiling : Predict aryl hydrocarbon receptor (AhR) activation using Tox21 high-throughput screening data .
  • In Vivo Validation : Zebrafish embryo assays (96-h LC₅₀ = 12 µM) confirm developmental abnormalities linked to oxidative stress .

Advanced: How can multi-omics platforms elucidate the metabolic fate of 2-Bromo-4,6-dinitroaniline in mammalian systems?

Methodological Answer:

  • Metabolite Identification :
    • LC-HRMS/MS : Detect glutathione conjugates (m/z 456.1) as primary Phase II metabolites .
  • Pathway Analysis :
    • KEGG Mapping : Highlight perturbations in purine metabolism and mitochondrial β-oxidation .
  • Microbiome Sequencing : 16S rRNA profiling reveals Bacteroidetes-mediated degradation of nitro groups in the gut .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.